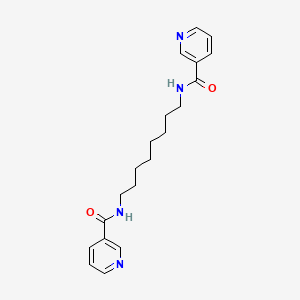
3-Pyridinecarboxamide, N,N'-1,8-octanediylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- is a chemical compound known for its unique structure and properties It is a derivative of pyridinecarboxamide, where two pyridinecarboxamide groups are linked by an octanediyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- typically involves the reaction of pyridinecarboxamide with an octanediyl linker. One common method is the condensation reaction between pyridinecarboxamide and 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinecarboxamide groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Its ability to interact with enzymes and receptors makes it a valuable tool in studying molecular mechanisms and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A derivative of pyridinecarboxamide with similar biochemical properties.
N,N’-Bis(3-pyridinecarboxamide)-1,6-hexane: Another compound with a similar structure but a shorter linker chain.
Uniqueness
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- stands out due to its longer octanediyl linker, which provides unique spatial properties and flexibility in forming complexes
Propriétés
Numéro CAS |
77091-29-3 |
|---|---|
Formule moléculaire |
C20H26N4O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[8-(pyridine-3-carbonylamino)octyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c25-19(17-9-7-11-21-15-17)23-13-5-3-1-2-4-6-14-24-20(26)18-10-8-12-22-16-18/h7-12,15-16H,1-6,13-14H2,(H,23,25)(H,24,26) |
Clé InChI |
ZSFKUHCCUBJYMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NCCCCCCCCNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


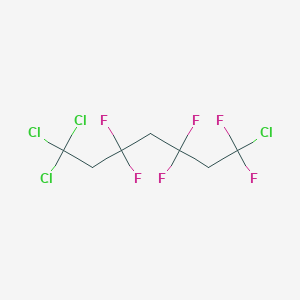
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
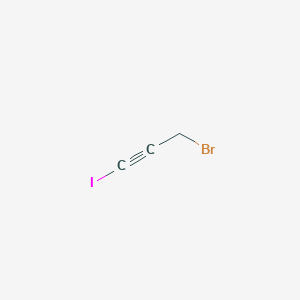
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
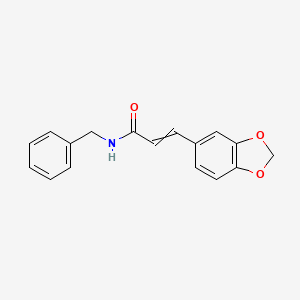
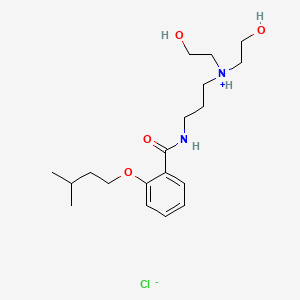
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
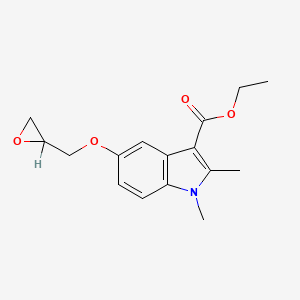
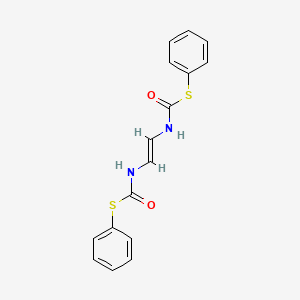
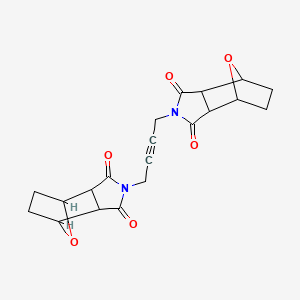

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

